1-Methyl-2-azaspiro[4.4]nonan-3-one
Description
Chemical Significance of Spirocyclic Scaffolds in Organic Synthesis
Spirocyclic scaffolds are prized in organic synthesis for several key reasons:
Three-Dimensionality: They possess a high fraction of sp³-hybridized carbon atoms, leading to a defined three-dimensional structure. nih.govbldpharm.com This is a departure from the often flat, two-dimensional nature of many aromatic compounds used in drug design.
Structural Rigidity: Spirocycles composed of smaller rings (six-membered or less) are often rigid or have a limited number of well-defined conformations. tandfonline.com This rigidity can be advantageous in locking a molecule into a bioactive conformation.
Novelty: The synthesis of spirocycles can be challenging due to the presence of a quaternary carbon atom, making them a source of novel chemical entities. tandfonline.com
The development of synthetic methods to create families of related spirocyclic scaffolds allows for a systematic exploration of chemical space. acs.orgnih.gov By making incremental changes to the scaffold, such as ring size or stereochemistry, chemists can fine-tune the properties of the resulting molecules. acs.org
The Role of Lactam Substructures in Contemporary Chemical Research
Lactams, which are cyclic amides, are a cornerstone of medicinal chemistry. nih.gov They are found in a wide array of natural products and synthetic drugs and serve as valuable building blocks for new chemical entities. nih.gov The biological importance of lactams is underscored by their presence in compounds targeting a diverse range of diseases, including cancer, diabetes, and infectious diseases. nih.gov
Lactams can be classified by the size of the ring (β-, γ-, δ-, ε-lactams) and their topology (fused, spiro, isolated, bridged). nih.gov This structural diversity contributes to their wide range of biological activities. nih.gov
Classification and General Overview of Azaspiro[4.4]nonan-3-one Architectures
The azaspiro[4.4]nonan-3-one core is a specific type of spirocyclic lactam. The nomenclature indicates a nine-membered spirocyclic system composed of two five-membered rings sharing a single carbon atom. The "aza" prefix denotes the presence of a nitrogen atom in the ring system, and its position is indicated by the number "2". The "nonan-3-one" suffix specifies that the carbonyl group of the lactam is at the third position.
The synthesis of such architectures can be achieved through various methods, including phosphine-catalyzed [3+2]-cycloadditions. uow.edu.auosti.govuwa.edu.au These reactions can provide access to spiro-heterocyclic products, which can be further modified. uow.edu.auosti.gov
Overview of Research Trajectories for 1-Methyl-2-azaspiro[4.4]nonan-3-one and Analogues
Research into this compound and its analogs is driven by the potential for these compounds to exhibit interesting biological activities, stemming from the combination of the spirocyclic scaffold and the lactam functionality. The methyl group at the 1-position introduces a specific modification to the core structure.
The broader family of 1-azaspiro[4.4]nonane derivatives has shown significant biological activity, including use in the treatment of chronic myeloid leukemia and as inhibitors of the hepatitis C virus. nih.gov Synthetic efforts towards these compounds include domino radical bicyclization reactions. nih.govacs.org
The exploration of different substituents on the azaspiro[4.4]nonane framework, such as in 2-azaspiro[4.4]nonane-1,3-dione, further expands the chemical space and potential applications of this scaffold. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-methyl-2-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-7-9(4-2-3-5-9)6-8(11)10-7/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
NXVSTWCJXJOYLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCC2)CC(=O)N1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 Methyl 2 Azaspiro 4.4 Nonan 3 One Scaffolds
Ring-Opening Reactions and Subsequent Derivatizations
The lactam functionality within the 1-Methyl-2-azaspiro[4.4]nonan-3-one is susceptible to cleavage under both acidic and basic conditions, leading to ring-opened products that serve as versatile intermediates for further chemical modifications.
Under basic hydrolysis, typically employing strong bases like sodium hydroxide, the amide bond is cleaved to yield a sodium salt of a cyclopentyl-substituted aminopropanoic acid. Subsequent acidification affords the corresponding amino acid. This ring-opening strategy provides access to functionalized cyclopentane (B165970) derivatives with a pendant aminocarboxylic acid moiety, which can be further elaborated through standard peptide coupling or other derivatization techniques.
Acid-catalyzed hydrolysis, on the other hand, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. This process ultimately yields the hydrochloride salt of the same cyclopentyl-substituted aminopropanoic acid.
Reductive ring-opening can also be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction reduces the amide to an amine, breaking the C-N bond and resulting in the formation of a (1-(aminomethyl)cyclopentyl)methanol derivative. These amino alcohol products are valuable building blocks in medicinal chemistry and materials science.
The resulting ring-opened products can undergo a variety of subsequent derivatizations. For instance, the amino acid derivatives can be N-acylated, esterified, or coupled with other amino acids or amines to form more complex structures. The amino alcohol derivatives can be O-acylated, O-alkylated, or the amino group can be functionalized to create a wide array of novel compounds.
Functionalization and Modification of the Spirocyclic Framework
Beyond ring-opening, the this compound scaffold can be modified at several key positions, allowing for the introduction of diverse functional groups and the fine-tuning of its physicochemical properties.
Reactions at the Lactam Nitrogen and Carbonyl Groups
The lactam nitrogen of this compound is already methylated, which precludes N-alkylation or N-acylation reactions that are common for unsubstituted lactams. However, the lone pair of electrons on the nitrogen atom can still participate in complexation with Lewis acids, potentially modulating the reactivity of the carbonyl group.
The carbonyl group itself is a key site for chemical modification. Reduction of the carbonyl group to a hydroxyl group can be achieved using selective reducing agents like sodium borohydride, to yield the corresponding cyclic amino alcohol. This transformation preserves the spirocyclic framework while introducing a new functional group for further derivatization.
Furthermore, the carbonyl group can react with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions result in the formation of tertiary alcohols, where a new carbon-carbon bond is formed at the carbonyl carbon. This provides a powerful method for introducing a wide range of alkyl, aryl, or vinyl substituents onto the spirocyclic core.
Thionation of the lactam carbonyl, using reagents like Lawesson's reagent, can convert the carbonyl group into a thiocarbonyl group, yielding the corresponding thiolactam. Thiolactams are valuable intermediates in their own right, exhibiting distinct reactivity compared to their lactam counterparts and serving as precursors for various sulfur-containing heterocyclic systems.
Transformations of Peripheral Substituents and their Synthetic Utility
While the parent this compound has a relatively simple structure, derivatives bearing additional substituents on the cyclopentane ring offer numerous possibilities for chemical transformation. For instance, the presence of a hydroxymethyl group on the cyclopentane ring, as seen in related azaspiro[4.4]nonane systems, opens up a plethora of synthetic opportunities. mdpi.comresearchgate.netnih.gov
Activation of a hydroxyl group, for example, through mesylation or conversion to a bromide using reagents like phosphorus tribromide, transforms it into a good leaving group. mdpi.comresearchgate.netnih.gov This allows for subsequent nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups such as azides, cyanides, thiols, and amines. These transformations are crucial for building molecular complexity and for the synthesis of libraries of compounds for biological screening.
Oxidation of a primary alcohol substituent to an aldehyde or a carboxylic acid provides another avenue for synthetic diversification. The resulting carbonyl compounds can participate in a wide range of classical carbonyl chemistry, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, further expanding the range of accessible derivatives.
In some cases, the close proximity of substituents on the spirocyclic framework can lead to unexpected intramolecular reactions. For example, in a related system, the reaction of a hydroxymethyl-substituted azaspiro[4.4]nonane with methanesulfonyl chloride did not yield the expected mesylate but instead led to a rearranged bicyclic product. mdpi.comresearchgate.netnih.gov This highlights the unique reactivity imparted by the rigid spirocyclic scaffold.
Rearrangement Processes and Mechanistic Studies
The strained nature of spirocyclic systems can predispose them to undergo various rearrangement reactions, often leading to the formation of new and interesting molecular architectures. While specific rearrangement studies on this compound are not extensively documented in the public domain, insights can be drawn from related systems.
For instance, acid-catalyzed rearrangements of similar spirocyclic lactams could potentially lead to ring expansion or contraction, driven by the relief of ring strain. Mechanistic studies of such rearrangements would likely involve the formation of carbocationic intermediates, with the migratory aptitude of different groups on the spirocyclic framework dictating the final product distribution.
In a study on a related 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane system, treatment with methanesulfonyl chloride led to a complex mixture of rearranged products, including octahydrocyclopenta[c]azepines. mdpi.comresearchgate.net The proposed mechanism involves an intramolecular cyclization followed by a Hofmann-type elimination. mdpi.com This demonstrates how the rigid spirocyclic structure can facilitate otherwise challenging transformations.
Computational studies can play a crucial role in elucidating the mechanisms of these rearrangement processes. By modeling the transition states and reaction intermediates, it is possible to gain a deeper understanding of the factors that control the reaction pathways and product selectivities. Such studies would be invaluable for predicting the behavior of this compound under various reaction conditions and for designing new synthetic strategies that harness its unique reactivity.
Comprehensive Spectroscopic and Analytical Characterization Methodologies for Azaspiro 4.4 Nonan 3 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insight into the compound's stereochemistry.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum of "1-Methyl-2-azaspiro[4.4]nonan-3-one" would be expected to show distinct signals for the N-methyl group, likely as a singlet, and a series of multiplets for the methylene (B1212753) protons of the two cyclopentane (B165970) rings. The chemical shifts and coupling patterns of these protons would provide information about their connectivity and spatial relationships. For instance, in related 1-azaspiro[4.4]nonane derivatives, diastereomers can show marked differences in the chemical shifts of protons adjacent to the nitrogen atom and other key positions. acs.org
¹³C NMR: The carbon-13 NMR spectrum would be characterized by a signal for the carbonyl carbon (C=O) of the lactam in the downfield region (typically >170 ppm). Other key signals would include the spirocyclic quaternary carbon, the N-methyl carbon, and the eight methylene carbons of the cyclopentane rings. The chemical shift of each carbon provides evidence of its electronic environment. For example, in the related compound (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol, the carbon signals are well-resolved, allowing for unambiguous identification. mdpi.com
Table 1: Representative ¹H NMR Data for a Related Azaspiro[4.4]nonane Derivative (Data for (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol in CDCl₃) mdpi.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.21 | s | 3H | CH₃ |
| 1.31 | s | 3H | CH₃ |
| 1.40–1.90 | m | 10H | Ring CH₂ |
| 2.30–2.38 | m | 1H | Ring CH |
| 3.78–3.82 | m | 2H | CH₂OH |
| 4.76 | d | 1H | OCH₂Ph |
| 4.94 | d | 1H | OCH₂Ph |
2D NMR experiments are crucial for assembling the full molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would map all proton-proton coupling networks within the molecule. This would be essential for tracing the connectivity of the protons around both five-membered rings of the azaspiro[4.4]nonane core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly valuable for identifying the quaternary spiro-carbon by observing its correlations to protons on adjacent carbons. It also confirms the placement of the methyl group on the nitrogen and the position of the carbonyl group. In the structural confirmation of a related tricyclic azaspiro compound, HMBC was used to observe long-range interactions that confirmed the C(5)-N bond formation, solidifying the proposed structure. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For "this compound" (molecular formula C₁₀H₁₅NO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. For instance, the related compound 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-yl benzoate (B1203000) had a calculated mass of 303.1829 and a found mass of 303.1826, confirming its formula. mdpi.com
The fragmentation of azaspiro[4.4]nonanes under electron ionization (EI) often involves characteristic losses of small molecules or radicals, providing clues to the structure of the cyclic systems. aip.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For "this compound," the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretch of the five-membered lactam ring (γ-lactam). This typically appears in the range of 1670-1700 cm⁻¹. Other expected bands would include C-H stretching vibrations for the alkyl groups and C-N stretching. The absence of an N-H stretching band (typically ~3200-3400 cm⁻¹) would confirm the N-substituted nature of the lactam.
Table 2: Representative IR Absorption Bands for a Related Azaspiro[4.4]nonane Derivative (Data for (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol) mdpi.com
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3427 | Strong, Broad | O-H Stretch |
| 3089, 3064, 3032 | Medium | Aromatic C-H Stretch |
| 2958, 2870 | Strong | Aliphatic C-H Stretch |
| 1497, 1454 | Medium | C=C Stretch (Aromatic) |
| 1028 | Strong | C-O Stretch |
X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration
When a compound can be grown as a suitable single crystal, X-ray diffraction provides an unambiguous determination of its three-dimensional structure in the solid state. This technique can confirm the connectivity, bond lengths, bond angles, and relative stereochemistry of all atoms. For chiral molecules, analysis using a chiral space group can determine the absolute configuration. The structure of a hydrobromide salt of a related azaspiro[4.4]nonane derivative was definitively confirmed using single-crystal X-ray analysis, providing unequivocal proof of its tricyclic structure. nih.gov
Chromatographic and Other Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of a compound. For chiral molecules like "this compound," chiral HPLC methods can be developed to separate the two enantiomers and determine the enantiomeric purity or enantiomeric excess (ee) of a sample. HPLC has been successfully used to separate mixtures of isomeric azaspiro[4.4]nonane products. researchgate.net
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared to the calculated theoretical values based on the molecular formula (C₁₀H₁₅NO) to confirm the compound's elemental composition. For example, the analysis of a related compound was reported as: Found: C, 74.85; H, 9.46; N, 4.91; Calculated for C₁₈H₂₇NO₂: C, 74.70; H, 9.40; N, 4.73%. mdpi.com
Computational and Theoretical Insights into 1 Methyl 2 Azaspiro 4.4 Nonan 3 One Systems
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of spiro-γ-lactams. researchgate.net These studies provide a detailed picture of the energy landscape of a reaction, helping to identify the most probable pathways, intermediates, and transition states.
For instance, in the synthesis of related spiro-γ-lactams, DFT calculations have been used to model the [3+2] cycloaddition reactions. uow.edu.au These calculations can reveal the nature of the transition state, such as whether it is concerted or stepwise, and can predict the activation energies for different pathways. This information is crucial for optimizing reaction conditions to favor the desired product.
In the context of synthesizing the 2-azaspiro[4.4]nonan-1-one core structure, phosphine-catalyzed [3+2]-cycloadditions have been employed. uow.edu.auuwa.edu.au Quantum chemical studies of such reactions would typically involve:
Modeling of Reactants and Products: Determining the optimized geometries and energies of the starting materials and the final spirocyclic product.
Transition State Searching: Locating the transition state structures connecting the reactants and products. This is a critical step in understanding the reaction kinetics.
Calculation of Activation Barriers: Determining the energy difference between the reactants and the transition state to predict the feasibility of the reaction.
Investigation of Reaction Intermediates: Identifying any intermediates that may be formed during the reaction, providing a more complete picture of the mechanism.
A hypothetical reaction coordinate diagram for a phosphine-catalyzed [3+2] cycloaddition to form a 2-azaspiro[4.4]nonan-1-one system is presented below.
| Reaction Step | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Initial starting materials | 0 |
| Transition State 1 | Formation of the first bond | +15 |
| Intermediate | A transient species | +5 |
| Transition State 2 | Ring closure | +12 |
| Product | Final spiro-lactam | -20 |
Conformational Analysis and Stereochemical Predictions
The stereochemistry of 1-Methyl-2-azaspiro[4.4]nonan-3-one is a key determinant of its properties. The spiro center and the chiral carbon at position 1 can give rise to multiple stereoisomers. Conformational analysis, often performed using computational methods, is essential for predicting the most stable three-dimensional arrangement of the molecule.
Methods like Nuclear Overhauser Effect (NOESY) spectroscopy, in combination with quantum chemical calculations, can be used to determine the predominant conformation of molecules in solution. mdpi.com For a molecule like this compound, computational conformational analysis would involve:
Systematic Search: Exploring the potential energy surface to identify all possible low-energy conformers.
Energy Minimization: Optimizing the geometry of each conformer to find the local energy minima.
Calculation of Relative Energies: Determining the relative stability of the different conformers.
Prediction of Spectroscopic Parameters: Calculating properties like NMR chemical shifts and coupling constants for each conformer to compare with experimental data.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound governs its reactivity. Computational methods can provide insights into the distribution of electrons within the molecule, which in turn helps to predict how it will interact with other chemical species.
Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This is useful for predicting sites of nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and electronic interactions within the molecule, including hyperconjugative effects that can influence stability and reactivity.
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability of the molecule. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
In Silico Modeling for Structure-Activity Relationship (SAR) Exploration
In silico modeling plays a crucial role in modern drug discovery by exploring the relationship between the chemical structure of a compound and its biological activity. nih.gov For a class of compounds like azaspiro[4.4]nonan-3-ones, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models. nih.govmdpi.com
A typical QSAR study involves:
Data Collection: Assembling a dataset of compounds with known biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity. uow.edu.au
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For this compound, a QSAR model could be developed to predict its activity against a specific biological target. The model might reveal that certain structural features, such as the presence and orientation of the methyl group, are critical for activity. This information can then guide the design of new, more potent analogs. While specific QSAR studies on this exact compound are not publicly available, the general methodology is widely applied to spirocyclic systems. nih.govnih.gov
Assessment of Green Chemistry Metrics for Sustainable Synthesis
Green chemistry principles aim to design chemical processes that are more environmentally benign. mdpi.com A variety of metrics have been developed to quantify the "greenness" of a synthetic route. nih.gov These metrics can be applied to the synthesis of this compound to assess its environmental impact and identify areas for improvement.
Some common green chemistry metrics include:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.
E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. Lower E-Factors indicate a greener process.
Process Mass Intensity (PMI): This metric is the ratio of the total mass of all materials used in a process (including water, solvents, and reagents) to the mass of the final product.
The table below provides a hypothetical comparison of two different synthetic routes to a spiro-lactam, illustrating how these metrics can be used.
| Metric | Route A (Conventional) | Route B (Green) | Ideal Value |
|---|---|---|---|
| Atom Economy | 45% | 85% | 100% |
| E-Factor | 20 | 5 | 0 |
| Process Mass Intensity (PMI) | 100 | 25 | 1 |
By applying these metrics, chemists can make more informed decisions about which synthetic strategies to pursue, leading to the development of more sustainable methods for producing valuable compounds like this compound.
Exploration of Structural Analogues and Derivatives of Azaspiro 4.4 Nonan 3 Ones
Synthesis and Properties of Variously Substituted 2-Azaspiro[4.4]nonan-3-ones
The synthesis of substituted 2-azaspiro[4.4]nonan-1-ones, close structural relatives of the title compound, has been achieved through phosphine-catalyzed [3+2]-cycloaddition reactions. uow.edu.auosti.govresearchgate.net This method involves the reaction of 2-methylene γ-lactams with ylides derived from derivatives of 2-butynoic acid. uow.edu.au The process can yield the spiro-heterocyclic products directly or through a subsequent reductive cyclization step. uow.edu.au
One notable transformation of a product from this cycloaddition, a specific carboxylic acid derivative (compound 32 in the study), involved a Curtius rearrangement followed by acid hydrolysis. This sequence successfully yielded two novel spiro-cyclic ketones, demonstrating a pathway to further functionalize the azaspiro[4.4]nonane system. uow.edu.au The versatility of this synthetic approach allows for the incorporation of various functional groups, leading to a diverse library of substituted azaspiro lactams.
Table 1: Key Synthetic Reactions for Substituted Azaspiro[4.4]nonan-ones This table is interactive. You can sort and filter the data.
| Reaction Type | Reactants | Catalyst | Key Feature | Product Class |
|---|---|---|---|---|
| [3+2]-Cycloaddition | 2-Methylene γ-lactams, 2-butynoic acid derivatives | Phosphine | Forms the spirocyclic core | Substituted 2-Azaspiro[4.4]nonan-1-ones |
Heteroatom Modifications within the Spirocyclic System (e.g., 1-thia-4-azaspiro[4.4]nonan-3-ones)
Modifying the elemental composition of the spirocyclic core by replacing a carbon atom with a heteroatom leads to fundamentally different, yet structurally related, scaffolds. A prominent example is the synthesis of 1-thia-4-azaspiro[4.4]alkan-3-ones and their [4.5] homologues.
A one-pot, three-component synthesis has been developed for these thia-azaspiro compounds. researchgate.net This efficient method involves the reaction of a cyclic ketone, an aromatic amine, and thioglycolic acid in refluxing absolute ethanol. researchgate.net Another successful approach involves the interaction between a Schiff base (specifically 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one) and thioglycolic acid, which also catalyzes the reaction. mdpi.comnih.gov This latter method produces a family of spiro-thiazolidinone derivatives in high yields, ranging from 67% to 79%. mdpi.comnih.gov The structures of these novel compounds have been rigorously confirmed through NMR, mass spectrometry, and elemental analysis. mdpi.comnih.gov
Table 2: Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones This table is interactive. You can sort and filter the data.
| Method | Reactants | Solvent/Catalyst | Yield | Product Type |
|---|---|---|---|---|
| Three-Component Reaction | Cyclic ketone, Aromatic amine, Thioglycolic acid | Absolute Ethanol (reflux) | Not specified | 1-Thia-4-azaspiro[4.5]decan-3-one |
Ring Expansion and Contraction Studies in Azaspiro Lactams
Ring expansion and contraction reactions offer powerful strategies for manipulating the size of the lactam ring in azaspiro compounds, providing access to medium-sized rings and macrocycles. wikipedia.org One established method is the Successive Ring Expansion (SuRE) strategy. nih.govrsc.org This process typically involves the N-acylation of a lactam, followed by a base-promoted cleavage and spontaneous ring expansion. nih.gov
A notable variation is the Conjugate Addition/Ring Expansion (CARE) cascade. nih.gov In this sequence, a lactam is N-acylated with a Michael acceptor like acryloyl chloride. The resulting imide then undergoes a conjugate addition with a primary amine, which initiates a cascade that expands the ring. nih.gov This method is particularly versatile, accommodating a wide range of functionalized lactams and amines. nih.gov
Furthermore, research has demonstrated the expansion of lactams into macrocyclic thiolactones, although these reactions are noted to be less thermodynamically favorable than the corresponding lactam- or lactone-forming expansions. rsc.org General ring contraction methods, such as the Wolff rearrangement of cyclic α-diazoketones or cationic rearrangements (pinacol-type), provide theoretical pathways for reducing the ring size of azaspiro lactams, potentially converting them into more constrained systems like azaspiro[3.4]octanones. wikipedia.org
Synthesis of Spirocyclic Proline Derivatives and Other Related Scaffolds
The rigid, three-dimensional structure of the spirocyclic scaffold has been exploited in the synthesis of constrained proline analogues, which are valuable in medicinal chemistry and peptide science. researchgate.netsigmaaldrich.com Researchers have developed concise and practical multi-gram scale syntheses for 5-spirocyclic α-prolines from readily available starting materials. rsc.org One novel and promising one-step approach is the direct carboxylation of 2-spiropyrrolidines, which works well for substrates lacking other acidic protons. rsc.org For substrates not suited for direct carboxylation, an alternative four-step protocol has been devised that is comparable in efficiency. rsc.org
Other synthetic strategies include the Rh(III)-catalyzed C-H activation and annulation to create trifluoromethyl-containing spiro-[indene-proline] derivatives. nih.gov Additionally, the 1,3-dipolar cycloaddition of azomethine ylides is another powerful tool for constructing spirocyclic pyrrolidines, which are key cores in various biologically active agents. researchgate.net These synthetic proline derivatives, which include substitutions on the ring, incorporation of heteroatoms, and variations in ring size, are developed to control the geometry of the amide bond, a critical factor in the biological activity of peptides. sigmaaldrich.com
Current Trends and Future Research Perspectives in Azaspiro 4.4 Nonan 3 One Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of azaspiro[4.4]nonane derivatives is an active area of research, with a growing emphasis on efficiency and sustainability. While specific, documented synthetic routes leading directly to 1-Methyl-2-azaspiro[4.4]nonan-3-one are not extensively detailed in publicly available literature, general strategies for constructing the parent 2-azaspiro[4.4]nonan-3-one scaffold provide a foundation for potential approaches. These methods often involve multicomponent reactions, domino reactions, and cycloaddition strategies.
Future efforts in this domain are likely to focus on the development of catalytic and enantioselective methods to access specific stereoisomers of this compound. The use of green solvents, renewable starting materials, and energy-efficient reaction conditions will also be paramount in aligning synthetic strategies with the principles of sustainable chemistry.
| Synthetic Strategy | Key Features | Potential for this compound |
| Multicomponent Reactions | Convergent synthesis, high atom economy. | A one-pot reaction combining a cyclopentane (B165970) precursor, a nitrogen source with a methyl group, and a three-carbon component could be envisioned. |
| Domino Reactions | Formation of multiple bonds in a single operation. | An intramolecular cyclization of a suitably functionalized N-methylated cyclopentyl derivative could be a viable route. |
| [3+2] Cycloadditions | Efficient construction of five-membered rings. | Reaction of a cyclopentylidene-containing dipolarophile with an N-methylated azomethine ylide could provide the core structure. |
Investigation of Novel Reactivity and Transformation Pathways
Understanding the inherent reactivity of the this compound scaffold is crucial for its application in the synthesis of more complex molecules. The lactam functionality within the pyrrolidine ring is a key reactive site. Future research will likely explore the selective functionalization of this scaffold at various positions.
Investigations into the reduction of the lactam to the corresponding cyclic amine, alkylation at the alpha-carbon to the carbonyl group, and reactions involving the N-methyl group could unveil novel transformation pathways. The stereochemical outcome of these reactions will be of significant interest, as it will dictate the three-dimensional arrangement of the resulting molecules.
| Transformation | Potential Products | Research Focus |
| Lactam Reduction | 1-Methyl-2-azaspiro[4.4]nonane | Access to the saturated spirocyclic amine core. |
| Alpha-Alkylation | 4-substituted-1-Methyl-2-azaspiro[4.4]nonan-3-ones | Introduction of diverse functional groups for structure-activity relationship studies. |
| Ring-Opening Reactions | Functionalized cyclopentane derivatives | Creating linear structures with defined stereochemistry from a cyclic precursor. |
Advanced Computational Approaches for Rational Design and Prediction
In silico methods are becoming increasingly indispensable in modern chemical research. For this compound, computational studies can provide valuable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.
Future research will likely employ quantum mechanical calculations to predict its reactivity and spectroscopic properties. Molecular docking and dynamics simulations could be used to design novel derivatives with enhanced binding affinities for specific enzymes or receptors. These computational approaches will play a crucial role in guiding synthetic efforts and accelerating the discovery of new applications for this scaffold.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, bond energies, and reaction pathways. | Understanding of reactivity and spectroscopic signatures. |
| Molecular Docking | Prediction of binding modes of derivatives to protein targets. | Identification of potential biological targets and rational design of inhibitors. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and interactions over time. | Insight into the dynamic behavior of the scaffold in different environments. |
Integration of Azaspiro[4.4]nonan-3-one Scaffolds into Complex Molecular Architectures
The ultimate goal of studying building blocks like this compound is to incorporate them into larger, more complex molecules with valuable properties. The azaspiro[4.4]nonane core is found in a number of natural products with interesting biological activities, and synthetic derivatives are being explored for their therapeutic potential.
Future research will focus on utilizing this compound as a key intermediate in the total synthesis of natural products or in the creation of novel molecular probes and drug candidates. Its rigid, three-dimensional structure can be exploited to control the spatial orientation of appended functional groups, leading to molecules with highly specific biological activities. The development of robust and reliable methods to attach this scaffold to other molecular fragments will be a critical enabler of this research.
Q & A
Q. What are the established synthetic methodologies for 1-Methyl-2-azaspiro[4.4]nonan-3-one?
The synthesis typically involves cyclization reactions of diol or epoxide precursors under acidic or basic conditions. For example, 1,6-hexanediol can undergo acid-catalyzed cyclization to form the spirocyclic core. Optimized industrial protocols emphasize controlled temperature and solvent systems (e.g., chloroform under inert atmospheres) to enhance yield and purity. Post-synthetic purification via distillation or crystallization is critical for isolating the compound .
Q. Which spectroscopic techniques are most effective for structural confirmation of spirocyclic compounds like this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the spirocyclic structure and substituent positions. Key diagnostic signals include downfield-shifted carbonyl carbons (~170–210 ppm in ¹³C NMR) and distinct splitting patterns for axial/equatorial protons. X-ray crystallography using programs like SHELXL provides definitive structural validation, particularly for resolving stereochemistry .
Q. How can researchers optimize reaction conditions for spirocyclization to minimize byproducts?
Reaction optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Catalyst screening : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity.
- Temperature control : Slow heating (e.g., 60–80°C) reduces side reactions. Monitoring via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures progress tracking .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
Enantioselective routes employ chiral catalysts, such as organocatalysts or transition-metal complexes. For instance, asymmetric Michael addition followed by cyclization using a proline-derived catalyst can yield enantiomerically pure spirocycles. Chiral HPLC or Circular Dichroism (CD) spectroscopy validates enantiomeric excess .
Q. How do computational methods aid in understanding the reactivity and conformational dynamics of this spirocyclic compound?
Density Functional Theory (DFT) calculations predict transition states and reaction pathways for cyclization. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes. Crystal structure refinement via SHELX software (e.g., SHELXL) resolves torsional strain and puckering amplitudes in the spirocyclic framework .
Q. How can contradictions in spectral or crystallographic data be resolved during structural analysis?
Contradictions often arise from dynamic effects (e.g., ring puckering) or polymorphism. Solutions include:
- Dynamic NMR : Detects conformational exchange in solution.
- Synchrotron X-ray diffraction : Provides high-resolution data for ambiguous electron density maps.
- Cross-validation : Correlate NMR, Mass Spectrometry (MS), and X-ray results to confirm assignments .
Q. What experimental approaches are used to evaluate the biological activity of this compound derivatives?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like EGFR or BRAF kinases using fluorescence-based protocols.
- Cell viability assays : MTT or ATP-luminescence assays assess antiproliferative effects in cancer cell lines.
- Apoptosis studies : Flow cytometry with Annexin V/PI staining quantifies programmed cell death induction .
Q. What are the mechanistic insights into the compound’s reactivity in nucleophilic addition or substitution reactions?
The carbonyl group acts as an electrophilic site for nucleophilic attack (e.g., Grignard reagents). Steric hindrance from the spirocyclic structure influences regioselectivity. Kinetic studies using stopped-flow spectroscopy or isotopic labeling (e.g., ¹⁸O) elucidate reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
